(1R,2S,5S)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hcl (1R,2S,5S)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hcl
Brand Name: Vulcanchem
CAS No.: 2227256-99-5
VCID: VC12012773
InChI: InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-5-2-4(5)3-8-6;/h4-6,8H,2-3H2,1H3;1H/t4-,5-,6+;/m0./s1
SMILES:
Molecular Formula: C7H12ClNO2
Molecular Weight: 177.63 g/mol

(1R,2S,5S)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hcl

CAS No.: 2227256-99-5

Cat. No.: VC12012773

Molecular Formula: C7H12ClNO2

Molecular Weight: 177.63 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S,5S)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hcl - 2227256-99-5

Specification

CAS No. 2227256-99-5
Molecular Formula C7H12ClNO2
Molecular Weight 177.63 g/mol
IUPAC Name methyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-5-2-4(5)3-8-6;/h4-6,8H,2-3H2,1H3;1H/t4-,5-,6+;/m0./s1
Standard InChI Key WYQMWVWFYJQAIB-WLUDYRNVSA-N
Isomeric SMILES COC(=O)[C@H]1[C@H]2C[C@H]2CN1.Cl
Canonical SMILES COC(=O)C1C2CC2CN1.Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule features a 3-azabicyclo[3.1.0]hexane core, comprising a pyrrolidine ring fused to a cyclopropane moiety. The methyl ester group at position 2 and the hydrochloride salt formation at the nitrogen atom enhance solubility while preserving stereochemical integrity. X-ray crystallography of analogous structures confirms the endo configuration of the cyclopropane ring, which imposes significant ring strain (≈27 kcal/mol) , contributing to reactivity in synthetic transformations.

Stereochemical Specifications

The (1R,2S,5S) configuration ensures three contiguous stereocenters, with the methyl ester occupying an axial position relative to the bicyclic system. This spatial arrangement has been correlated with enhanced binding affinity in opioid receptor models , though direct studies on this specific compound remain pending.

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC₇H₁₂ClNO₂
Molecular Weight177.63 g/mol
IUPAC Namemethyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate; hydrochloride
SMILESCOC(=O)[C@@H]1[C@@H]2C[C@H]2CN1.Cl
PubChem CID133548397

Synthetic Methodologies

Patent-Protected Routes

FR2972453B1 details a three-step synthesis starting from (1R,5S)-2-hydroxy-6,6-dimethyl-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester :

  • Hydroxyl Substitution: Reaction with alkyl alcohols (C₁–C₆) yields pyrrolidine intermediates.

  • Cyanidation: Treatment with cyanide sources introduces a nitrile group at C2.

  • Deprotection/Alcoholysis: Acidic cleavage of the tert-butyl group followed by esterification produces the methyl ester hydrochloride.

Critical parameters include:

  • ≤40% excess sodium bis(2-methoxyethoxy)aluminum hydride for selective carbonyl reduction

  • Anhydrous toluene at −20°C to prevent racemization

Alternative Pathways

EP0007128A1 discloses reductive amination strategies using 3-benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione . Lithium aluminum hydride reduces both ketones, but over-reduction is mitigated by:

  • Using NaAlH₂(OCH₂CH₂OCH₃)₂ (Vitride®)

  • Maintaining stoichiometric Al/N ratios ≥2.5:1

Research Applications

Pharmaceutical Intermediates

As a constrained β-proline analog, this compound serves in:

  • Opioid Receptor Modulators: Molecular docking simulations predict µ-opioid receptor binding (ΔG ≈ −9.2 kcal/mol) due to the bicyclic system's conformational restriction.

  • Neurological Agents: Derivatives show 72% inhibition of monoamine oxidase B (MAO-B) at 10 µM in preliminary assays .

Material Science Applications

The cyclopropane ring's strain energy (≈27 kcal/mol) enables:

  • Ring-opening polymerization for specialty polyamides

  • Crosslinking agents in epoxy resins (Tg increase by 15°C vs. acyclic analogs)

Pharmacological and Toxicological Insights

Cytotoxicity Profile

While direct data on this compound is limited, structurally related 3-azabicyclo[3.1.0]hexanes demonstrate:

  • IC₅₀ = 5 ± 1 µg/mL against K562 leukemia cells

  • Actin filament disruption observed via confocal microscopy at ≥10 µM

Table 2: Biological Activity of Analogues

DerivativeCell LineIC₅₀ (µg/mL)Mechanism
Butyl-substitutedB169 ± 1Microtubule disruption
Isobutyl-substitutedK562<1Apoptosis induction

Future Directions

Synthetic Improvements

  • Enzymatic resolution to enhance enantiomeric excess (current routes yield 92–95% ee)

  • Continuous-flow cyanidation to reduce reaction times from 48h to <6h

Therapeutic Exploration

  • Pain Management: Prodrug formulations to bypass first-pass metabolism

  • Neurodegeneration: MAO-B inhibition kinetics warrant detailed in vivo Parkinson’s models

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator